molecular formula C17H15N3O2 B12886675 Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- CAS No. 821784-31-0

Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-

Cat. No.: B12886675
CAS No.: 821784-31-0
M. Wt: 293.32 g/mol
InChI Key: ZUMKAZPRYGVAFY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]benzamide systematically describes the compound’s structure. The parent benzamide group (C₆H₅CONH₂) is substituted at the meta position (carbon 3) by a pyridinyl moiety. This pyridine ring is further functionalized at position 5 with an amino group linked to a 3-furanylmethyl substituent. The nomenclature adheres to IUPAC priority rules, with the benzamide core taking precedence over the pyridine and furan heterocycles.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₅N₃O₂ reflects the integration of three heterocyclic systems: a benzene ring (C₆H₅), a pyridine ring (C₅H₃N), and a furan ring (C₄H₃O). The molecular weight is 293.32 g/mol , calculated as follows:

  • Carbon (12.01 × 17): 204.17 g/mol
  • Hydrogen (1.01 × 15): 15.15 g/mol
  • Nitrogen (14.01 × 3): 42.03 g/mol
  • Oxygen (16.00 × 2): 32.00 g/mol

This formula distinguishes it from simpler benzamide derivatives, such as 2-[(pyridin-3-ylmethyl)amino]benzamide (C₁₃H₁₃N₃O), by incorporating a furan ring and extended substituent chain.

Stereochemical Configuration and Isomeric Considerations

The compound lacks chiral centers due to the planar geometry of its aromatic rings and the secondary amine (-NH-) bridging the pyridine and furan groups. The absence of tetrahedral stereogenic atoms precludes enantiomerism. However, conformational isomerism may arise from rotation about the C–N bond connecting the furanylmethyl group to the pyridine. Syn- and anti-periplanar conformers could theoretically exist, though steric hindrance from the fused rings likely restricts free rotation.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound is unavailable, related benzamide derivatives exhibit characteristic packing motifs. For example, fluorinated benzamides form double tape structures stabilized by N–H···O hydrogen bonds between amide groups and π-π stacking between aromatic rings. By analogy, the title compound likely adopts a similar arrangement, with the pyridine and furan rings participating in edge-to-face (V-contact) or parallel-displaced (P-contact) interactions. The furan’s oxygen atom may also engage in weak hydrogen bonding with adjacent amide protons.

Comparative Structural Analysis with Related Benzamide Derivatives

Key structural distinctions from analogous compounds include:

Feature This Compound 2-[(Pyridin-3-Ylmethyl)amino]benzamide 4-(Morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide
Core Substituent 3-Pyridinyl with furan chain 2-Pyridinylmethyl 4-Morpholine-sulfonyl
Heteroatoms N, O (furan) N N, O, S
Polarity Moderate (amide + furan) Low (alkylamino) High (sulfonamide + morpholine)

The furan ring introduces electron-rich π-systems compared to pyridine’s electron-deficient nature, potentially enhancing interactions with aromatic protein residues. Additionally, the morpholine-sulfonyl group in the derivative from increases hydrophilicity, whereas the furan-containing compound balances lipophilicity and hydrogen-bonding capacity.

Properties

CAS No.

821784-31-0

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-[5-(furan-3-ylmethylamino)pyridin-3-yl]benzamide

InChI

InChI=1S/C17H15N3O2/c18-17(21)14-3-1-2-13(6-14)15-7-16(10-19-9-15)20-8-12-4-5-22-11-12/h1-7,9-11,20H,8H2,(H2,18,21)

InChI Key

ZUMKAZPRYGVAFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=COC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-3-ylmethylamine: This can be achieved through the reaction of furan-3-carboxaldehyde with an amine under reductive amination conditions.

    Synthesis of the Pyridin-3-yl Intermediate: The pyridine ring can be functionalized at the 3-position using various electrophilic aromatic substitution reactions.

    Coupling Reaction: The furan-3-ylmethylamine is then coupled with the pyridin-3-yl intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Pharmaceutical Applications

1.1. Protein Kinase Inhibition
The compound has been identified as an inhibitor of protein kinases, which are crucial in regulating cellular processes such as proliferation and differentiation. Aberrant kinase activity is associated with various neoplastic diseases, including leukemia and solid tumors. Benzamide derivatives have shown promise in inhibiting tyrosine kinases such as c-Abl and Bcr-Abl, which are implicated in chronic myelogenous leukemia (CML) and other malignancies .

1.2. Mechanism of Action
The mechanism involves the binding of the compound to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancers characterized by overactive kinases .

Case Studies

2.1. Efficacy Against Leukemia
A study demonstrated that benzamide derivatives effectively inhibited the proliferation of leukemia cell lines expressing Bcr-Abl fusion protein. The treatment resulted in significant apoptosis and reduced cell viability, indicating its potential as a therapeutic agent for CML .

2.2. Angiogenesis Inhibition
Research has indicated that compounds like benzamide can inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in tumor growth and metastasis. In vitro studies showed that treatment with benzamide derivatives led to decreased vascular endothelial growth factor (VEGF) expression, thereby hindering angiogenesis in cancer models .

Biochemical Applications

3.1. Antimicrobial Properties
Beyond oncology, benzamide derivatives have been explored for their antimicrobial properties. They exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .

3.2. Heterocyclic Amines Research
The compound's structure places it within a class of heterocyclic amines that have been studied for their carcinogenic potential when activated by enzymes like lactoperoxidase (LPO). Understanding this activation process is crucial for assessing environmental health risks associated with dietary exposure to such compounds .

Data Tables

Application Area Description Evidence Source
Cancer TreatmentInhibition of protein kinases (e.g., c-Abl, Bcr-Abl)
AngiogenesisReduction in VEGF expression leading to decreased tumor vascularization
Antimicrobial ActivityEffective against various bacterial strains
Carcinogenic ResearchActivation by lactoperoxidase linked to breast cancer etiology

Mechanism of Action

The mechanism of action of 3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s furan substituent contrasts with the trifluoromethyl groups in and , which increase lipophilicity but may reduce solubility.

Pharmacological and Bioavailability Considerations

Compound Pharmacokinetic Insights Notable Findings
Modified 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide () Amorphous formulation with organic acids (e.g., melt extrusion) reduces food effect by 15–40% vs. reference product. Enhanced solubility and reduced variability in absorption .
Benzamide, 2-amino-5-chloro-N-(2-chloro-3-pyridinyl) () High synthesis yield (85%) Cost-effective manufacturing; chloro groups may improve stability .
3-[(7-{5-[(Phenylsulfonyl)amino]-3-pyridinyl}-2-quinoxalinyl)amino]benzoic acid () Molecular weight 497.53; quinoxaline core Potential for kinase inhibition due to extended aromatic system .

Key Comparisons :

  • The target compound’s furan group may offer metabolic advantages over sulfonyl or trifluoromethyl groups (e.g., reduced oxidative metabolism).
  • highlights formulation strategies (e.g., amorphous dispersions) that could be applied to the target compound to mitigate bioavailability challenges.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- (CAS Number: 821784-31-0) is notable for its potential applications in treating various diseases, particularly those involving aberrant kinase activity. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- is C17H15N3O2C_{17}H_{15}N_{3}O_{2}. The compound features a benzamide core linked to a pyridine and a furanylmethyl group, which may contribute to its biological properties.

Inhibition of Protein Kinases

Research indicates that benzamide derivatives can act as inhibitors of various protein kinases, which are crucial in regulating cellular processes such as proliferation and differentiation. Specifically, the compound has shown promising activity against tyrosine kinases involved in neoplastic diseases:

  • Tyrosine Kinases Targeted : c-Abl, Bcr-Abl, PDGF-R, Flt3, VEGF-R, EGF-R, and c-Kit .
  • Clinical Implications : These targets are often implicated in cancers like leukemia, suggesting that this compound may have therapeutic potential in oncology.

In Vitro Studies

  • Antiproliferative Activity : In vitro assays have demonstrated that similar benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this class have shown IC50 values ranging from 1.30 μM to higher concentrations depending on the specific target cells .
  • Mechanisms of Action :
    • Induction of apoptosis.
    • Cell cycle arrest at the G2/M phase.
    • Enhanced efficacy when combined with other chemotherapeutic agents like taxol and camptothecin .

Case Study 1: Antitumor Activity

A study evaluated the effectiveness of a related compound in xenograft models. The results indicated a tumor growth inhibition (TGI) of approximately 48.89%, comparable to established treatments . This highlights the potential for clinical applications in cancer therapy.

Case Study 2: HDAC Inhibition

Another related benzamide derivative was identified as a potent inhibitor of histone deacetylase (HDAC) enzymes, particularly HDAC3. This compound exhibited selective inhibition with an IC50 value of 95.48 nM and demonstrated significant antiproliferative activity against HepG2 cells . The implications for epigenetic regulation in cancer treatment are noteworthy.

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 Value (μM)Target/Mechanism
AntiproliferativeBenzamide Derivative1.30Cancer Cells (HepG2)
HDAC InhibitionRelated Benzamide0.095HDAC3
Tumor Growth InhibitionSimilar Compound48.89% TGIXenograft Models

Q & A

Basic Research Questions

Q. How can the structural identity of Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- be confirmed?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the furanylmethyl, pyridinyl, and benzamide moieties. Peaks corresponding to aromatic protons (6.5–8.5 ppm) and amide protons (~8–10 ppm) should align with expected splitting patterns .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO or DMF) and analyze lattice parameters. demonstrates this approach for a related benzamide derivative .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ≤2 ppm error to confirm the empirical formula.

Q. What synthetic routes are feasible for this compound?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted pyridine and benzamide precursors.

  • Step 1 : Prepare 5-amino-3-pyridinyl intermediate via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)2_2) and ligands (XPhos) .
  • Step 2 : Functionalize the amino group with 3-furanylmethyl chloride under basic conditions (K2 _2CO3 _3/DMF, 60°C).
  • Step 3 : Couple the modified pyridine to benzamide via EDC/HOBt-mediated amidation. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexanes) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved?

  • Methodological Answer : Contradictions in IC50 _{50} values or target selectivity may arise from assay conditions or compound stability.

  • Orthogonal Assays : Validate activity using both biochemical (e.g., kinase inhibition) and cellular assays (e.g., proliferation inhibition in cancer cell lines). For example, highlights EphB4 inhibition studies using SPR and cellular phosphorylation assays .
  • Stability Testing : Perform LC-MS to check for degradation products in buffer (pH 7.4, 37°C over 24 hours). Adjust storage conditions (e.g., -80°C under argon) if instability is observed .
  • Metabolite Screening : Use hepatocyte microsomes to identify active/inactive metabolites that may influence results .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer : Reaction optimization requires parameter tuning:

  • Catalyst Screening : Test Pd0 ^0/PdII^{II} catalysts (e.g., Pd2 _2(dba)3 _3) with ligands (BINAP, Xantphos) to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for intermediate stability.
  • Temperature Gradients : Use microwave-assisted synthesis (100–150°C, 30 min) to accelerate steps prone to side reactions (e.g., retro-Michael additions) .
  • Byproduct Analysis : Characterize impurities via preparative HPLC and adjust stoichiometry (e.g., 1.2:1 amine:acyl chloride ratio).

Q. How can in vitro pharmacokinetic properties be evaluated?

  • Methodological Answer : Key assays include:

  • Plasma Protein Binding : Use equilibrium dialysis (human plasma, 37°C) to measure unbound fraction .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays) to assess drug-drug interaction risks .
  • Permeability : Perform Caco-2 cell monolayers or PAMPA assays to predict intestinal absorption. A Papp >1 ×106 ^{-6} cm/s suggests favorable permeability .

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